molecular formula C10H13BrN2O B1432319 2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrobromide CAS No. 1630096-74-0

2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrobromide

Cat. No.: B1432319
CAS No.: 1630096-74-0
M. Wt: 257.13 g/mol
InChI Key: DYJYKJLWFWFRDA-UHFFFAOYSA-N
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Description

2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrobromide is a chemical compound with the molecular formula C10H12N2O·HBr. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a methoxyphenyl group, an amino group, and a nitrile group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrobromide typically involves the reaction of 4-methoxybenzylamine with acetonitrile in the presence of a hydrobromic acid catalyst. The reaction is carried out under controlled temperature conditions, usually between 0°C and 25°C, to ensure the formation of the desired product. The reaction can be represented as follows:

4-Methoxybenzylamine+AcetonitrileHBr2-[(4-Methoxyphenyl)methyl]aminoacetonitrile hydrobromide\text{4-Methoxybenzylamine} + \text{Acetonitrile} \xrightarrow{\text{HBr}} \text{this compound} 4-Methoxybenzylamine+AcetonitrileHBr​2-[(4-Methoxyphenyl)methyl]aminoacetonitrile hydrobromide

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with a purity of 97% or higher .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chlorophenyl)methyl]amino}acetonitrile hydrobromide
  • 2-{[(4-Methoxyanilino)methyl]phenol}
  • 2-(Anilinomethyl)phenol

Uniqueness

2-{[(4-Methoxyphenyl)methyl]amino}acetonitrile hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]acetonitrile;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.BrH/c1-13-10-4-2-9(3-5-10)8-12-7-6-11;/h2-5,12H,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJYKJLWFWFRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC#N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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